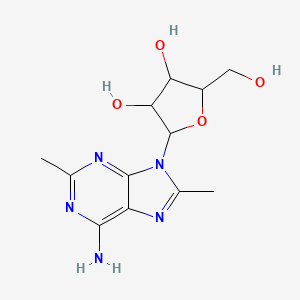
2-(6-Amino-2,8-dimethylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-Dimethyladenosine is a modified nucleoside found in RNA. It is characterized by the addition of methyl groups at the 2nd and 8th positions of the adenosine molecule. This modification plays a significant role in the regulation of RNA functions and has been associated with various biological processes and diseases.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-dimethyladenosine typically involves the methylation of adenosine at specific positions. One common method includes the use of methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions to achieve selective methylation at the 2nd and 8th positions.
Industrial Production Methods: Industrial production of 2,8-dimethyladenosine may involve enzymatic methods where specific methyltransferases catalyze the methylation of adenosine. These enzymes are often derived from bacterial sources and are used to achieve high specificity and yield in the production process.
化学反応の分析
Types of Reactions: 2,8-Dimethyladenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the methyl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce demethylated compounds.
科学的研究の応用
2,8-Dimethyladenosine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study methylation processes and the effects of methylation on nucleoside properties.
Biology: The compound is studied for its role in RNA modification and its impact on gene expression and regulation.
Medicine: Research has shown that 2,8-dimethyladenosine modifications are associated with certain diseases, including cancer and metabolic disorders. It is being explored as a potential biomarker for these conditions.
Industry: In the pharmaceutical industry, 2,8-dimethyladenosine is used in the development of drugs targeting RNA-related pathways.
作用機序
The mechanism by which 2,8-dimethyladenosine exerts its effects involves its incorporation into RNA, where it influences RNA stability, splicing, and translation. The methyl groups at the 2nd and 8th positions can affect the binding of RNA-binding proteins and the recognition by RNA-modifying enzymes, thereby altering the RNA’s function and regulation.
類似化合物との比較
Adenosine: The unmodified form of 2,8-dimethyladenosine.
N6-Methyladenosine: Another methylated form of adenosine, with a methyl group at the 6th position.
N6,2’-O-Dimethyladenosine: A compound with methyl groups at the 6th and 2’-O positions.
Uniqueness: 2,8-Dimethyladenosine is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Unlike other methylated adenosines, the dual methylation at the 2nd and 8th positions provides unique structural and functional characteristics that are crucial for its role in RNA regulation.
特性
IUPAC Name |
2-(6-amino-2,8-dimethylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-4-14-10(13)7-11(15-4)17(5(2)16-7)12-9(20)8(19)6(3-18)21-12/h6,8-9,12,18-20H,3H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMBEEFIKCGALL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C(=N1)N(C(=N2)C)C3C(C(C(O3)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,4-Dichloro-6,7-dimethyl-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B15125008.png)
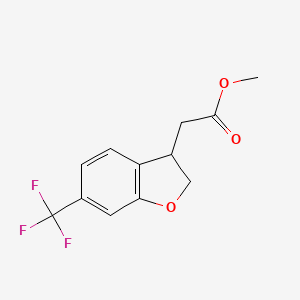

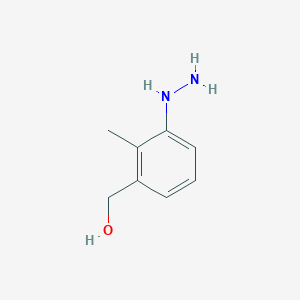

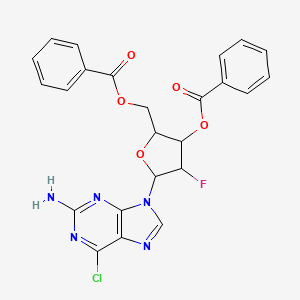

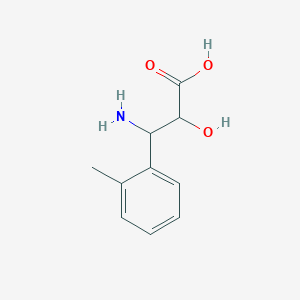
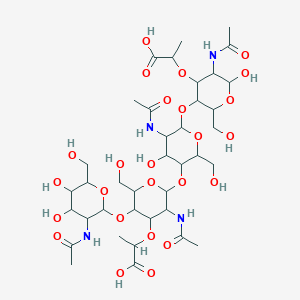
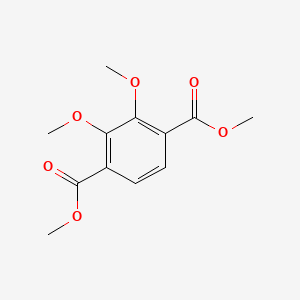
![Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate](/img/structure/B15125070.png)
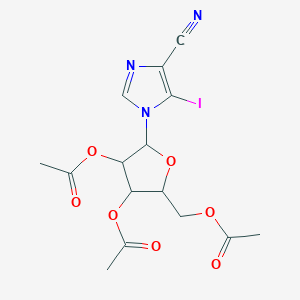

![N-(9-Azabicyclo[3.3.1]nonan-3-yl)-1-methyl-1H-indazole-3-carboxamide hydrochloride](/img/structure/B15125080.png)
